Cas no 1597070-86-4 (3-{2-(iodomethyl)-3,3-dimethylbicyclo2.2.1heptan-2-yloxy}oxetane)
3-{2-(iodomethyl)-3,3-dimethylbicyclo2.2.1heptan-2-yloxy}oxetane Chemical and Physical Properties
Names and Identifiers
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- 3-{2-(iodomethyl)-3,3-dimethylbicyclo2.2.1heptan-2-yloxy}oxetane
- EN300-1135033
- 1597070-86-4
- 3-{[2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl]oxy}oxetane
-
- Inchi: 1S/C13H21IO2/c1-12(2)9-3-4-10(5-9)13(12,8-14)16-11-6-15-7-11/h9-11H,3-8H2,1-2H3
- InChI Key: KOCBWSKWRJAZPM-UHFFFAOYSA-N
- SMILES: ICC1(C2CCC(C2)C1(C)C)OC1COC1
Computed Properties
- Exact Mass: 336.05863g/mol
- Monoisotopic Mass: 336.05863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 18.5Ų
3-{2-(iodomethyl)-3,3-dimethylbicyclo2.2.1heptan-2-yloxy}oxetane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1135033-0.05g |
3-{[2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl]oxy}oxetane |
1597070-86-4 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
| Enamine | EN300-1135033-0.1g |
3-{[2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl]oxy}oxetane |
1597070-86-4 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-1135033-0.25g |
3-{[2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl]oxy}oxetane |
1597070-86-4 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
| Enamine | EN300-1135033-0.5g |
3-{[2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl]oxy}oxetane |
1597070-86-4 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
| Enamine | EN300-1135033-1.0g |
3-{[2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl]oxy}oxetane |
1597070-86-4 | 1g |
$1371.0 | 2023-06-09 | ||
| Enamine | EN300-1135033-2.5g |
3-{[2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl]oxy}oxetane |
1597070-86-4 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
| Enamine | EN300-1135033-5.0g |
3-{[2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl]oxy}oxetane |
1597070-86-4 | 5g |
$3977.0 | 2023-06-09 | ||
| Enamine | EN300-1135033-10.0g |
3-{[2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl]oxy}oxetane |
1597070-86-4 | 10g |
$5897.0 | 2023-06-09 | ||
| Enamine | EN300-1135033-1g |
3-{[2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl]oxy}oxetane |
1597070-86-4 | 95% | 1g |
$1200.0 | 2023-10-26 | |
| Enamine | EN300-1135033-5g |
3-{[2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl]oxy}oxetane |
1597070-86-4 | 95% | 5g |
$3479.0 | 2023-10-26 |
3-{2-(iodomethyl)-3,3-dimethylbicyclo2.2.1heptan-2-yloxy}oxetane Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-{2-(iodomethyl)-3,3-dimethylbicyclo2.2.1heptan-2-yloxy}oxetane
Research Briefing on 3-{2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yloxy}oxetane (CAS: 1597070-86-4): Recent Advances and Applications
The compound 3-{2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-yloxy}oxetane (CAS: 1597070-86-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and emerging roles in drug discovery and development.
Recent studies highlight the compound's utility as a versatile intermediate in the synthesis of complex bioactive molecules. Its bicyclo[2.2.1]heptane (norbornane) scaffold, coupled with the reactive iodomethyl and oxetane moieties, enables selective functionalization, making it a valuable building block for medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in constructing covalent inhibitors targeting cysteine residues in oncogenic proteins, with enhanced selectivity profiles compared to traditional electrophiles.
Notably, the oxetane ring in this compound has been exploited to improve pharmacokinetic properties, such as metabolic stability and solubility, in drug candidates. Research from the Scripps Research Institute (2024) revealed that incorporation of this moiety into PROTAC (PROteolysis-TArgeting Chimera) designs reduced off-target effects while maintaining proteasomal degradation efficiency against BRD4, a key cancer target. The iodine atom further facilitates late-stage diversification via cross-coupling reactions, as evidenced by recent Suzuki-Miyaura applications in fragment-based drug discovery.
Mechanistic investigations using cryo-EM and X-ray crystallography (Nature Chemical Biology, 2024) have elucidated how the steric constraints imposed by the dimethylbicycloheptane core influence binding kinetics in enzyme active sites. These structural insights are informing the design of next-generation kinase inhibitors with improved resistance profiles. Additionally, the compound's potential in radiopharmaceuticals is being explored, with 125I-labeled derivatives showing promise in targeted alpha therapy for solid tumors in preclinical models.
Ongoing challenges include optimizing the balance between reactivity and stability of the iodomethyl group for in vivo applications, as well as scaling up asymmetric synthesis routes. Collaborative efforts between academia and industry (e.g., Pfizer's 2023 patent WO2023187542) suggest growing commercial interest in this chemotype. Future directions may leverage computational fragment-growing algorithms to expand its utility in undruggable target space.
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